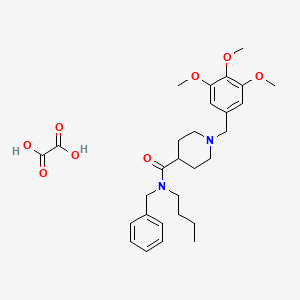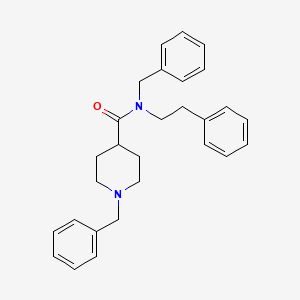
N-benzyl-1-(4-methoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide
Overview
Description
N-benzyl-1-(4-methoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide, also known as BRL-15572, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications.
Mechanism of Action
N-benzyl-1-(4-methoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide selectively binds to the dopamine D3 receptor, which is a G protein-coupled receptor that is predominantly expressed in the mesolimbic system of the brain. The mesolimbic system is involved in the regulation of reward and motivation, and the dopamine D3 receptor is believed to play a key role in this process. By blocking the activity of the dopamine D3 receptor, this compound can reduce the rewarding effects of drugs of abuse and other stimuli, which may help to reduce drug-seeking behavior and other addictive behaviors.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine, in animal models. This compound has also been shown to reduce anxiety-like behavior in animal models, which may be related to its ability to block the activity of the dopamine D3 receptor. Additionally, this compound has been shown to have a low potential for abuse and dependence, which makes it a promising candidate for the development of drugs that can treat addiction and other disorders related to reward and motivation.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-benzyl-1-(4-methoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide in lab experiments is that it has a high degree of selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and behavioral processes. Additionally, this compound has a low potential for abuse and dependence, which makes it a safer alternative to other drugs of abuse that are commonly used in lab experiments.
One of the limitations of using this compound in lab experiments is that it is a synthetic compound that may have off-target effects on other receptors or enzymes. Additionally, this compound may have different effects in different animal models or in humans, which may limit its usefulness in certain types of experiments.
Future Directions
There are several future directions for the study of N-benzyl-1-(4-methoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide. One direction is to further investigate the potential use of this compound in the treatment of addiction and other disorders related to reward and motivation. Another direction is to study the effects of this compound on other physiological and behavioral processes, such as learning and memory. Finally, future studies could focus on the development of more selective and potent compounds that target the dopamine D3 receptor, which may lead to the development of more effective drugs for the treatment of addiction and other disorders related to reward and motivation.
Scientific Research Applications
N-benzyl-1-(4-methoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide has been studied for its potential use in various scientific research applications, including the treatment of anxiety, depression, and addiction. Studies have shown that this compound can selectively block the activity of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. This makes this compound a potential candidate for the development of drugs that can treat addiction and other disorders related to reward and motivation.
properties
IUPAC Name |
N-benzyl-1-[(4-methoxyphenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N2O2/c1-33-28-14-12-26(13-15-28)22-30-19-17-27(18-20-30)29(32)31(23-25-10-6-3-7-11-25)21-16-24-8-4-2-5-9-24/h2-15,27H,16-23H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNNAKSFFCVMDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(CC2)C(=O)N(CCC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-benzyl-1-[(5-methyl-2-furyl)methyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B3950335.png)



![N-benzyl-1-[(3-methyl-2-thienyl)methyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B3950369.png)




